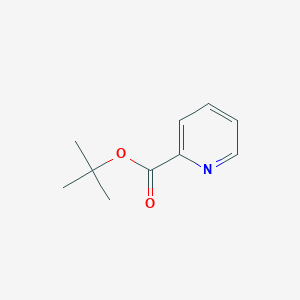

Tert-butyl Pyridine-2-carboxylate

Description

Overview of Pyridine (B92270) Carboxylates in Medicinal and Organic Chemistry

Pyridine carboxylic acids, isomers of which include picolinic acid (2-pyridinecarboxylic acid), nicotinic acid (3-pyridinecarboxylic acid), and isonicotinic acid (4-pyridinecarboxylic acid), are fundamental scaffolds in the development of pharmaceuticals and other functional organic molecules. wikipedia.orgnih.gov Their derivatives are known to exhibit a wide array of biological activities, leading to their use in treatments for a variety of conditions, including cancer, diabetes, and infectious diseases. nih.gov The pyridine ring's electron-deficient nature facilitates interactions like π-π stacking and hydrogen bonding with biological targets, while the carboxylic acid group adds polarity and can coordinate with metal ions, a key feature in enzyme inhibition. nih.gov The versatility of the pyridine ring allows for substitutions at various positions, enabling chemists to fine-tune the molecule's properties for specific applications. nih.gov

The Tert-butyl Ester Moiety: Synthetic Utility and Cleavage Strategies

The tert-butyl ester group is a widely utilized protecting group for carboxylic acids in organic synthesis. thieme-connect.com Its bulkiness provides excellent stability against a variety of nucleophiles and reducing agents, ensuring that the carboxylic acid functionality remains intact during other chemical transformations. thieme-connect.com This stability is a key advantage in complex syntheses where multiple reactive sites need to be selectively addressed.

A crucial aspect of any protecting group is the ability to remove it under specific and mild conditions. The tert-butyl ester can be cleaved to regenerate the carboxylic acid through several methods. lookchem.com

Common Cleavage Strategies for Tert-butyl Esters:

| Method | Reagents | Conditions | Selectivity |

| Acidic Hydrolysis | Trifluoroacetic acid (TFA), Hydrochloric acid (HCl) | Typically harsh conditions | Can be non-selective with other acid-sensitive groups |

| Lewis Acid-Mediated | Zinc bromide (ZnBr2), Silyl triflates | Varies | Can offer improved selectivity over strong protic acids |

| Silica Gel-Mediated | Silica gel | Refluxing toluene | Mild and selective for t-butyl esters over t-butyl ethers |

| Thermolytic Cleavage | 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) | Elevated temperatures | Clean conversion to carboxylic acids |

| Catalytic Deprotection | Tris-4-bromophenylamminium radical cation (magic blue) and triethylsilane | Mild conditions | High yield and suitable for diverse compounds |

Research Landscape of Pyridine-2-carboxylate Derivatives

The field of pyridine-2-carboxylate derivatives is an active area of research, driven by their potential applications in various scientific disciplines. In medicinal chemistry, these derivatives are being investigated as potent enzyme inhibitors. For example, derivatives of pyridine-2,4-dicarboxylic acid have been identified as inhibitors of human aspartate/asparagine-β-hydroxylase (AspH), a potential target for cancer therapy. nih.gov Furthermore, research has shown that pyridine-2,6-dicarboxamide derivatives can stabilize telomeric G-quadruplex DNA, suggesting their potential in anticancer therapies. mdpi.com

In the field of materials science and coordination chemistry, pyridine-2-carboxylate derivatives are utilized for their chelating properties with metal ions. mdpi.comrsc.org This has led to the development of novel catalysts and functional materials. rsc.org The synthesis of various substituted pyridine carboxylates is a continuous effort, with new methods being developed to achieve site-selective functionalization and to introduce a diverse range of chemical groups onto the pyridine ring. chemistryviews.orgnih.gov These ongoing research efforts highlight the broad and continuing importance of pyridine-2-carboxylate derivatives in modern chemistry.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl pyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-10(2,3)13-9(12)8-6-4-5-7-11-8/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNLKRAUJQBLECR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC=CC=N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Tert Butyl Pyridine 2 Carboxylate

Direct Esterification Routes for Pyridine-2-carboxylic Acid

Direct esterification of pyridine-2-carboxylic acid (also known as picolinic acid) presents a straightforward approach to obtaining its tert-butyl ester. wikipedia.org This transformation involves the reaction of the carboxylic acid with a tert-butylating agent, often facilitated by a catalyst.

Implementation of 2-Tert-butoxypyridine as a Tert-butylating Agent

While not a direct reaction with pyridine-2-carboxylic acid, the concept of using a substituted pyridine (B92270) as a reagent is established in organic synthesis. For instance, 2,6-di-tert-butylpyridine (B51100) is a well-known hindered base. wikipedia.org The synthesis of such compounds involves the reaction of pyridine with tert-butyllithium. wikipedia.org This highlights the reactivity of the pyridine ring and the potential for introducing tert-butyl groups, which is fundamental to the synthesis of the target molecule.

Catalytic Approaches for Tert-butyl Ester Formation from Carboxylic Acids

The formation of tert-butyl esters from carboxylic acids can be catalyzed by various reagents. One effective method involves the use of polystyrylsulfonyl chloride resin as a dehydrating agent and N-methylimidazole as a basic catalyst. orgsyn.org This approach is noted for its high yields and purity, making it suitable for parallel synthesis. orgsyn.org The reaction is compatible with sensitive functional groups, such as the Fmoc-protecting group, although some cleavage of the tert-butyl ester can occur with acidic ion exchange resins used during workup. orgsyn.org

Tert-butylation using Bis(trifluoromethanesulfonyl)imide and Tert-butyl Acetate (B1210297)

A highly efficient method for the tert-butylation of various carboxylic acids, including those with amino groups, utilizes bis(trifluoromethanesulfonyl)imide (Tf2NH) as a catalyst with tert-butyl acetate serving as both the solvent and tert-butylating agent. organic-chemistry.org This process offers rapid reaction times and high yields, avoiding the use of hazardous reagents. organic-chemistry.org For carboxylic acids without amino groups, only catalytic amounts of Tf2NH are required to achieve excellent conversion to the corresponding tert-butyl esters. organic-chemistry.org

Convergent and Divergent Synthetic Pathways to Pyridine-2-carboxylate Structures

Beyond direct esterification, more elaborate synthetic routes, including multi-step and continuous flow processes, provide access to a diverse range of pyridine-2-carboxylate derivatives.

Multi-Step Synthesis from Picolinic Acid Precursors

A scalable, three-step synthesis has been developed starting from the inexpensive and commercially available picolinic acid. caltech.edubeilstein-journals.org This route was designed to overcome the limitations of previous methods, such as inconsistent yields and difficult purification. beilstein-journals.org The process involves the amidation of picolinic acid with an appropriate amine, followed by cyclization to form a pyridinooxazoline (PyOx) ligand. beilstein-journals.orgresearchgate.net While this specific example leads to a more complex molecule, the initial amidation step is a key transformation of the carboxylic acid group of picolinic acid, demonstrating its utility as a precursor. beilstein-journals.orgnih.gov The choice of coupling reagent and reaction conditions is critical for achieving high yields in the amidation step. researchgate.net

Table 1: Amidation Reactions of Picolinic Acid researchgate.net

| Entry | Reagent | Solvent 1/2 | Temp (°C) | Base | Time (h) | Yield (%) |

| 1 | (COCl)2 | THF/THF | 50 | Et3N | 1 | 55 |

| 2 | (COCl)2 | THF/THF | 0 to rt | Et3N | 7 | 75 |

| 3 | DPCP | THF/THF | 0 to rt | Et3N | 6 | 72 |

| 4 | SOCl2 | Toluene/THF | rt | none | 5 | trace |

| 5 | DPCP | THF/THF | 50 | none | 2 | 30 |

| 6 | DPCP | THF/THF | 0 to rt | Et3N | 3 | 65 |

| 7 | iBuOCOCl, NMM | CHCl3/CHCl3 | 0 to rt | NMM | 3 | 92 |

| DPCP = diphenyl chlorophosphate, NMM = N-methylmorpholine. Temperature for second step; Time for second step; Isolated yield; Purification. |

Continuous Flow Synthesis Applications for Pyridine Carboxylic Acid Derivatives

Continuous flow technology offers a modern approach to the synthesis of carboxylic acids, including pyridine carboxylic acid derivatives. This methodology allows for precise control over reaction parameters, leading to optimized and selective synthesis. rsc.org For example, the oxidation of alcohols to carboxylic acids using hydrogen peroxide and a platinum catalyst in a flow reactor has been reported. rsc.org While this specific example does not directly produce tert-butyl pyridine-2-carboxylate, it demonstrates the applicability of flow chemistry to the synthesis of the carboxylic acid precursor. The process is known for its excellent stability and can be applied to a variety of alcohols, including heteroaromatic ones, to produce the corresponding carboxylic acids with high yields. rsc.org Industrial processes for producing pyridine carboxylic acids also exist, focusing on cost-effectiveness and high yield on a large scale. google.com

Chemical Transformations and Reactivity of Tert Butyl Pyridine 2 Carboxylate

Selective Hydrolysis and Decarboxylation Pathways

The cleavage of the ester and subsequent removal of the carboxyl group are fundamental transformations of tert-butyl pyridine-2-carboxylate.

Hydrolysis:

The tert-butyl ester group is a widely utilized protecting group for carboxylic acids primarily due to its stability in basic and nucleophilic conditions, while being readily cleavable under acidic conditions. thieme-connect.com The hydrolysis of this compound to pyridine-2-carboxylic acid (picolinic acid) is typically achieved by treatment with strong acids. The reaction proceeds via a mechanism involving protonation of the ester oxygen followed by the elimination of isobutylene, a stable tertiary carbocation precursor. This acid-labile nature allows for selective deprotection in the presence of other ester groups, such as methyl or ethyl esters, which require harsher saponification conditions for cleavage.

Commonly used reagents for this transformation include trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM), or aqueous solutions of strong mineral acids like hydrochloric acid (HCl). beilstein-journals.org

Interactive Table 1: Conditions for Hydrolysis of Tert-butyl Esters

| Reagent | Solvent | Temperature | Typical Reaction Time | Notes |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | 1-4 hours | Volatile byproducts, easy workup. |

| Hydrochloric Acid (HCl) | Water / Dioxane | Room Temp. to 50 °C | 2-12 hours | Effective for complete hydrolysis. |

| Formic Acid | None (neat) | Room Temperature | 12-24 hours | Milder alternative to TFA. |

| p-Toluenesulfonic acid | Toluene | Reflux | 6-18 hours | Used when other strong acids are not suitable. |

Decarboxylation:

Following hydrolysis, the resulting pyridine-2-carboxylic acid can undergo decarboxylation to yield pyridine (B92270). The decarboxylation of pyridinecarboxylic acids is highly dependent on the position of the carboxyl group. Pyridine-2-carboxylic acid decarboxylates much more readily than its isomers, nicotinic acid (3-carboxylic acid) and isonicotinic acid (4-carboxylic acid). stackexchange.com The mechanism is believed to proceed through a zwitterionic intermediate where the pyridine nitrogen is protonated. stackexchange.com This intermediate stabilizes the negative charge that develops on the C2 carbon in the transition state as carbon dioxide is eliminated, forming a 2-pyridyl carbanion or ylide which is then rapidly protonated by the solvent. stackexchange.comcdnsciencepub.com This pathway is significantly favored over the mechanisms available to the 3- and 4-isomers, explaining the vast difference in reaction rates. cdnsciencepub.com

Interactive Table 2: Relative Decarboxylation Rates of Pyridinecarboxylic Acids

| Compound | Carboxyl Position | Relative Rate | Proposed Intermediate |

| Pyridine-2-carboxylic acid | 2 | High | Zwitterion/Ylide stackexchange.comcdnsciencepub.com |

| Pyridine-3-carboxylic acid | 3 | Very Low | Carbanion |

| Pyridine-4-carboxylic acid | 4 | Low | Carbanion |

Transesterification Processes Involving the Tert-butyl Ester

Transesterification is a process where the tert-butyl group of the ester is exchanged for another alkyl group from an alcohol. This reaction can be catalyzed by either acids or bases, although acid catalysis is more common for converting tert-butyl esters due to the stability of the departing tert-butyl carbocation.

In a typical acid-catalyzed transesterification, the carbonyl oxygen of this compound is protonated, activating the carbonyl carbon for nucleophilic attack by another alcohol (e.g., methanol (B129727) or ethanol). A tetrahedral intermediate is formed, and subsequent elimination of tert-butanol (B103910), driven by the formation of the stable tert-butyl carbocation, yields the new ester. The use of a large excess of the reactant alcohol can drive the equilibrium towards the desired product.

While base-catalyzed transesterification is possible, it is generally less efficient for tert-butyl esters due to steric hindrance from the bulky tert-butyl group, which impedes the initial attack of the alkoxide nucleophile.

Interactive Table 3: General Conditions for Transesterification

| Catalyst Type | Reagent Example | Solvent | Conditions | Product Example |

| Acid | H₂SO₄ (catalytic) | Methanol (excess) | Reflux | Methyl pyridine-2-carboxylate |

| Acid | p-TsOH | Ethanol (excess) | Reflux | Ethyl pyridine-2-carboxylate |

| Lewis Acid | BF₃·OEt₂ | Propanol (excess) | Room Temperature to 50 °C | Propyl pyridine-2-carboxylate |

Nucleophilic Aromatic Substitution on the Pyridine Core

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This characteristic makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the ortho (C2, C6) and para (C4) positions, which bear a partial positive charge. youtube.comquimicaorganica.org

In this compound, the ester group at the C2 position is an electron-withdrawing group, which can further activate the pyridine ring towards nucleophilic attack. However, the reaction's course depends on the nature of the nucleophile and the reaction conditions. Strong nucleophiles can attack positions C4 or C6, displacing a hydrogen or another leaving group if present. The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex, which is stabilized by the delocalization of the negative charge onto the electronegative nitrogen atom. researchgate.net This stabilization is a key reason why substitution is favored at the 2- and 4-positions. quimicaorganica.org

Alternatively, under certain conditions, the entire carboxylate group can act as a leaving group, although this is less common than substitution at other ring positions.

Interactive Table 4: Nucleophilic Aromatic Substitution on Pyridine Derivatives

| Nucleophile | Reagent Example | Position of Attack | Leaving Group |

| Amide ion | Sodium amide (NaNH₂) | C2 or C4 | Hydride ion (Chichibabin reaction) |

| Alkoxide | Sodium methoxide (B1231860) (NaOMe) | C2 or C4 | Halide, Nitro group |

| Thiolate | Sodium thiophenoxide (NaSPh) | C2 or C4 | Halide, Nitro group |

| Fluoride (B91410) | Cesium fluoride (CsF) | C3 or C4 | Nitro group mdpi.com |

Electrophilic Functionalization of the Pyridine Ring

Electrophilic aromatic substitution (SEAr) on the pyridine ring is significantly more difficult than on benzene. The ring nitrogen acts as a strong deactivating group because its electronegativity withdraws electron density from the ring. Furthermore, under the acidic conditions often required for electrophilic substitution (e.g., nitration or sulfonation), the nitrogen atom becomes protonated, creating a pyridinium (B92312) ion. This positive charge further deactivates the ring to a great extent, making it highly resistant to attack by electrophiles. wikipedia.org

When electrophilic substitution does occur, it proceeds primarily at the C3 and C5 positions. The presence of the electron-withdrawing tert-butyl carboxylate group at the C2 position further deactivates the ring, making direct electrophilic functionalization extremely challenging.

A common strategy to overcome this low reactivity is to first perform an oxidation of the pyridine nitrogen to form a pyridine-N-oxide. The N-oxide group is activating and directs incoming electrophiles to the C4 (para) and C2/C6 (ortho) positions. After the desired electrophile has been introduced, the N-oxide can be reduced back to the pyridine. wikipedia.org

Interactive Table 5: Electrophilic Substitution via Pyridine-N-Oxide Intermediate

| Step | Reaction | Reagent Example | Result |

| 1. Activation | N-Oxidation | m-CPBA or H₂O₂/AcOH | Pyridine-N-oxide derivative |

| 2. Substitution | Nitration | HNO₃ / H₂SO₄ | 4-Nitro-pyridine-N-oxide derivative |

| 3. Deoxygenation | Reduction | PCl₃ or H₂/Pd | 4-Nitro-pyridine derivative |

Site-Specific Oxidation and Reduction Reactions

Oxidation:

The most common and site-specific oxidation reaction for pyridines, including this compound, is the oxidation of the ring nitrogen atom to form the corresponding pyridine-N-oxide. This transformation is typically carried out using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or with hydrogen peroxide in acetic acid. This reaction is fundamental for altering the electronic properties of the pyridine ring, as discussed in the electrophilic substitution section. wikipedia.org

Oxidation of the pyridine ring itself to open the aromatic system, for instance to form pyridine-2,3-dicarboxylic acid from quinoline, requires harsh oxidative conditions with reagents like potassium chlorate (B79027) in an acidic medium. google.com Such conditions would likely also cleave the tert-butyl ester.

Reduction:

The pyridine ring of this compound can be reduced to a piperidine (B6355638) ring. This is most commonly achieved through catalytic hydrogenation. The reaction typically requires a metal catalyst, such as platinum(IV) oxide (PtO₂), rhodium on carbon (Rh/C), or palladium on carbon (Pd/C), under a hydrogen atmosphere. The conditions can be adjusted to control the extent of reduction. This transformation converts the planar, aromatic pyridine ring into a saturated, non-planar piperidine ring, which is a common scaffold in many pharmaceuticals and natural products.

Interactive Table 6: Common Oxidation and Reduction Reactions

| Transformation | Reagent(s) | Product Functional Group |

| N-Oxidation | m-CPBA or H₂O₂/CH₃COOH | Pyridine-N-oxide |

| Catalytic Hydrogenation | H₂, PtO₂ or Rh/C | Piperidine |

Strategic Applications in Modern Organic Synthesis

Tert-butyl Pyridine-2-carboxylate as a Precursor to Amides and Other Esters

The tert-butyl ester group is widely recognized as a useful protecting group for carboxylic acids due to its stability under various conditions and its straightforward removal under acidic conditions. thieme-connect.com this compound can be readily converted into other esters through transesterification. rsc.org This process involves reacting the tert-butyl ester with an alcohol in the presence of a catalyst to yield a new ester, a reaction that is valuable in the synthesis of fine chemicals. rsc.org

Furthermore, the carboxylate functionality can be transformed into amides, which are prevalent in biologically active molecules and pharmaceutical compounds. nih.govmdpi.com The synthesis of amides from this compound typically involves its conversion to a more reactive acylating agent, such as an acid chloride, which then reacts with an amine. For instance, 2,6-pyridinedicarbonyl dichloride can be coupled with amino acid esters to form bis-carboxamide pyridine (B92270) derivatives. mdpi.com Another approach involves the direct amidation of the corresponding carboxylic acid (picolinic acid) with an amine, often facilitated by a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC), to form the amide bond. beilstein-journals.orgkhanacademy.org

A notable application is in the synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand, where picolinic acid is amidated with (S)-tert-leucinol to generate an amide that is a key intermediate for the final ligand structure. beilstein-journals.org

Table 1: Transformation of Pyridine-2-carboxylate Derivatives

| Starting Material | Reagent(s) | Product Type | Application |

|---|---|---|---|

| This compound | Alcohol, Catalyst | Ester | Fine Chemical Synthesis rsc.org |

| 2,6-Pyridinedicarbonyl dichloride | L-alanine methyl ester hydrochloride, Triethylamine | Bis-carboxamide | Synthesis of Schiff Bases mdpi.com |

| Picolinic acid | (S)-tert-leucinol, Chlorinating agent | Amide | Ligand Synthesis beilstein-journals.org |

Intermediates in the Synthesis of Complex Heterocyclic Systems

The pyridine ring and the carboxylate group of this compound serve as handles for the construction of more elaborate heterocyclic frameworks. These structures are often the core of pharmacologically active compounds.

For example, derivatives of this compound are crucial intermediates in the synthesis of antifungal agents. nih.gov Specifically, amide-pyridine scaffolds have been designed and synthesized based on the pharmacophore features of squalene (B77637) cyclooxygenase (SE) and 14α-demethylase (CYP51) inhibitors. nih.gov

The synthesis of the pyridinooxazoline (PyOx) ligand class, which is important in asymmetric catalysis, highlights the role of pyridine-2-carboxylate derivatives. beilstein-journals.org In a multi-gram scale synthesis of (S)-t-BuPyOx, picolinic acid, a precursor to the title compound, is converted to an amide which then undergoes cyclization to form the dihydrooxazole ring fused to the pyridine. beilstein-journals.org

Furthermore, this compound derivatives are used to synthesize other complex heterocyclic systems, such as thiazolo[5,4-c]pyridine (B153566) structures. For instance, tert-butyl 2-amino-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate can be converted to tert-butyl 2-bromo-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate using tert-butyl nitrite. chemicalbook.com

Table 2: Examples of Complex Heterocycles from Pyridine-2-carboxylate Derivatives

| Precursor Derivative | Synthetic Target | Significance |

|---|---|---|

| Amide of picolinic acid | (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) | Chiral ligand for asymmetric catalysis beilstein-journals.org |

| Amide-pyridine scaffolds | Dual-target (SE, CYP51) antifungal inhibitors | Treatment of drug-resistant fungal infections nih.gov |

Utility in Metal-Catalyzed Coupling Reactions for Carbon-Carbon Bond Formation

Metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds. mdpi.com this compound and its derivatives can participate in these reactions, serving as precursors to organometallic reagents or as coupling partners themselves.

One of the most significant applications is in the Suzuki-Miyaura cross-coupling reaction. While 2-azaaryl organometallics are often unstable, the corresponding carboxylates can be used in decarboxylative coupling reactions. nih.gov For instance, 2-picolinic acid can be coupled with aryl halides in a process catalyzed by palladium and copper, avoiding the need for pre-formed, unstable organometallic reagents. nih.gov

Iron-catalyzed Suzuki-Miyaura cross-coupling reactions have also been developed for C(sp2)–C(sp3) bond formation. acs.orgacs.org In these systems, phenoxyimine iron(II) complexes, often featuring pyridine ligands, act as catalysts. acs.orgacs.org The reaction mechanism can involve the formation of an iron-aryl intermediate which then participates in the carbon-carbon bond-forming step. acs.orgacs.org For example, the reaction of an iron aryl complex with an alkyl bromide can lead to the formation of products like tert-butyl 4-mesitylpiperidine-1-carboxylate. acs.orgacs.org

The directing effect of the pyridine nitrogen is also exploited in C-H activation reactions. For example, palladium-catalyzed methylation of 2-phenylpyridine (B120327) using di-tert-butyl peroxide proceeds at the ortho-position of the phenyl ring, guided by the coordinating pyridine. rsc.org This highlights the utility of the pyridine moiety in directing regioselective functionalization.

Table 3: Metal-Catalyzed Reactions Involving Pyridine-2-carboxylate Derivatives

| Reaction Type | Catalyst System | Substrates | Product Type |

|---|---|---|---|

| Decarboxylative Cross-Coupling | Palladium/Copper | 2-Picolinic acid, Aryl halide | 2-Arylpyridine nih.gov |

| Suzuki-Miyaura Cross-Coupling | Phenoxyimine Iron(II) Complex | Aryl boronate ester, Alkyl halide | C(sp2)–C(sp3) coupled product acs.orgacs.org |

Mechanistic Investigations of Chemical Processes Involving Tert Butyl Pyridine 2 Carboxylate

Elucidation of Carboxylic Acid Esterification Mechanisms

The formation of esters from carboxylic acids is a fundamental transformation in organic chemistry. One notable method is the Steglich esterification, a mild reaction suitable for substrates that are sensitive to acid and sterically hindered. organic-chemistry.org This method is particularly advantageous for creating tert-butyl esters, as the use of tert-butanol (B103910) in traditional Fischer esterification can lead to the formation of carbocations and subsequent elimination to isobutene. organic-chemistry.org

The mechanism of Steglich esterification involves the reaction of a carboxylic acid with dicyclohexylcarbodiimide (B1669883) (DCC) to form a highly reactive O-acylisourea intermediate. This intermediate is analogous in reactivity to a carboxylic acid anhydride. The alcohol then attacks this activated intermediate, leading to the formation of the ester and the stable dicyclohexylurea (DHU) as a byproduct. organic-chemistry.org

For the efficient synthesis of esters, the addition of a catalytic amount (typically 3-10 mol%) of 4-dimethylaminopyridine (B28879) (DMAP) is often crucial. organic-chemistry.orgorganic-chemistry.org DMAP acts as a more potent nucleophile than the alcohol, reacting with the O-acylisourea to form a reactive amide, often referred to as an "active ester." This intermediate is less prone to intramolecular side reactions, such as the formation of N-acylureas, and reacts readily with the alcohol to yield the desired ester. organic-chemistry.org This catalytic cycle, where DMAP functions as an acyl transfer reagent, significantly accelerates the esterification process and suppresses the formation of unwanted byproducts, allowing for high yields even with sterically demanding substrates. organic-chemistry.orgorganic-chemistry.org

This method has been successfully applied to the synthesis of various esters, including tert-butyl ethyl fumarate, demonstrating its utility and convenience for preparing esters under mild, non-acidic conditions at room temperature. orgsyn.org The procedure generally involves adding DCC to a solution of the carboxylic acid, alcohol, and a catalytic amount of DMAP in an anhydrous solvent like dichloromethane (B109758). organic-chemistry.orgorgsyn.org

| Reagent/Catalyst | Role in Steglich Esterification |

| Dicyclohexylcarbodiimide (DCC) | Activates the carboxylic acid by forming an O-acylisourea intermediate. |

| 4-Dimethylaminopyridine (DMAP) | Acts as a nucleophilic catalyst, forming a more reactive acyl-pyridinium species. |

| Alcohol | The nucleophile that attacks the activated carboxylic acid derivative to form the ester. |

Role of Pyridine-2-carboxylic Acid in Catalytic Oxidation Mechanisms

Pyridine-2-carboxylic acid (P2CA) has been identified as a key player in certain manganese-based catalytic oxidation reactions. researchgate.netrsc.orgrug.nl Research has revealed that ligands incorporating pyridin-2-yl groups can decompose in situ to form pyridine-2-carboxylic acid and its derivatives. researchgate.netrsc.org This decomposition occurs in the presence of a manganese source, hydrogen peroxide (H₂O₂), and a base, and notably, it happens before the catalytic oxidation of the organic substrate begins. researchgate.netrsc.orgrug.nl

It is this resulting pyridine-2-carboxylic acid, in conjunction with the manganese source, that is responsible for the observed catalytic activity in the oxidation of substrates like alkenes and alcohols. researchgate.netrsc.orgrug.nl The activity and selectivity of systems using pyridin-2-yl-containing ligands are identical to those using an equivalent amount of pyridine-2-carboxylic acid directly. researchgate.netrsc.org A key difference is that when pyridine-2-carboxylic acid is used directly as the catalyst, the initial lag phase observed with the precursor ligands is eliminated. researchgate.netrsc.org Furthermore, the efficiency regarding the amount of H₂O₂ required improves significantly, decreasing from 6–8 equivalents with the pyridin-2-yl based ligands to 1–1.5 equivalents with pyridine-2-carboxylic acid. researchgate.netrsc.org

Pyridine-2-carboxylic acid, often in combination with a metal salt like Mn(II) or Cu(I), can catalyze various reactions, including the oxidation of alkanes, alkenes, and alcohols with H₂O₂, and the N-arylation of hydrazides. nih.govrsc.org The catalytic efficiency of P2CA has also been demonstrated in metal-free multi-component reactions, highlighting its versatility. nih.govrsc.org In some multi-component reactions, the electronic effect of substituents on aromatic rings suggests that the reaction proceeds through a carbocation intermediate. rsc.org

| Catalyst System | Substrate | Key Mechanistic Insight |

| Manganese / Pyridin-2-yl Ligands / H₂O₂ | Alkenes, Alcohols | Ligand decomposes to pyridine-2-carboxylic acid, which is the true catalytic species. researchgate.netrsc.org |

| Pyridine-2-carboxylic acid / Mn(II) / H₂O₂ | Alkanes, Alkenes, Alcohols | Direct use of P2CA eliminates the lag phase and improves H₂O₂ efficiency. researchgate.netrsc.orgnih.govrsc.org |

| Pyridine-2-carboxylic acid (metal-free) | Aldehydes, 1,3-cyclodiones, 5-amino-pyrazoles | P2CA acts as a green and efficient catalyst, proceeding through a carbocation intermediate. nih.govrsc.org |

Insights into Directed Carbon-Hydrogen Functionalization of Pyridine (B92270) Rings

The direct and selective functionalization of C-H bonds in pyridine rings is a significant challenge in synthetic chemistry due to the electron-deficient nature of the pyridine ring and the coordinating ability of the nitrogen atom. rsc.org These intrinsic properties often necessitate harsh reaction conditions, which can limit the compatibility with various functional groups. nih.gov Overcoming these hurdles is crucial as the pyridine motif is a common core in pharmaceuticals, agrochemicals, and materials. rsc.orgnih.gov

Recent strategies to achieve regioselective C-H functionalization often involve the temporary modification of the pyridine ring to alter its electronic properties. One approach involves converting pyridines into more electron-rich intermediates, which then undergo regioselective electrophilic functionalization. nih.gov For instance, methods like a dearomatization-rearomatization sequence via oxazino-pyridine intermediates or a ring-opening-ring-closing sequence through Zincke imine intermediates have been developed to achieve meta-C-H functionalization under mild conditions. nih.gov

Transition metal catalysis is another powerful tool for the directed C-H functionalization of pyridines. nih.govslideshare.net The position of functionalization (C2, C3, or C4) can often be controlled by the choice of catalyst, directing group, and reaction conditions. nih.gov While C2 functionalization is more common due to the proximity and directing effect of the ring nitrogen, achieving functionalization at the more distal C3 and C4 positions has been a more recent development. nih.gov For example, iridium-catalyzed borylation can achieve C3-selectivity. nih.gov

The use of directing groups is a common strategy to achieve high regioselectivity. For instance, various alkylamide groups have been shown to be effective directing groups for the C-H alkenylation of pyridinecarboxamides. nih.gov Pyridine-oriented transannular Friedel–Crafts alkylation reactions have also been developed to synthesize fused ring systems containing pyridine. rsc.org

| Functionalization Strategy | Target Position | Key Mechanistic Feature |

| Dearomatization-Rearomatization | meta-C-H | Temporary formation of an electron-rich oxazino-pyridine intermediate. nih.gov |

| Ring-Opening-Ring-Closing | meta-C-H | Involves a Zincke imine intermediate. nih.gov |

| Iridium-Catalyzed Borylation | C3 | Utilizes an iridium catalyst with a bipyridine ligand. nih.gov |

| Directed C-H Alkenylation | Varies with directing group | Employs a directing group like an alkylamide to control regioselectivity. nih.gov |

| Transannular Friedel–Crafts Alkylation | Varies | Pyridine ring directs the intramolecular C-H functionalization of an arene. rsc.org |

Oxidant Roles of Tert-butyl Peroxide Derivatives in Reaction Mechanisms

Tert-butyl peroxide derivatives, such as tert-butyl hydroperoxide (TBHP), are versatile and potent oxidants frequently employed in a variety of chemical transformations. frontiersin.org They play a crucial role in metal-free and metal-catalyzed oxidative coupling reactions. frontiersin.org

In metal-free oxidative C-H amination reactions, TBHP can be used as the terminal oxidant in conjunction with a catalyst like molecular iodine or tetrabutylammonium (B224687) iodide (TBAI). frontiersin.org For example, the synthesis of 2-aminobenzoxazoles can be achieved through the oxidative C-H amination of benzoxazoles using TBAI as a catalyst and TBHP as the co-oxidant. frontiersin.org Similarly, the combination of 1-butylpyridinium (B1220074) iodide ([BPy]I) as a catalyst and TBHP as the oxidant has been used for C-N bond formation via C-H activation. frontiersin.org

Tert-butyl hydroperoxide is also used in the oxidation of alcohols in the presence of chromium catalysts. researchgate.net Primary and secondary alcohols can be efficiently oxidized by TBHP with a chromium tetra-tert-butoxide catalyst. researchgate.net The mechanism is believed to involve the formation and subsequent decomposition of chromium-containing peroxy compounds. researchgate.net

In some cases, tert-butyl peroxide derivatives can be involved in more complex reaction pathways. For instance, the photooxidation of certain quinazolinone derivatives can occur through a singlet oxygen ene reaction. mdpi.com In this process, the substrate itself can act as a photosensitizer, transferring energy to molecular oxygen to generate singlet oxygen, which then reacts with the substrate to form a hydroperoxide. mdpi.com

| Reaction Type | Role of Tert-butyl Peroxide Derivative | Catalyst/Co-reagent |

| Oxidative C-H Amination | Terminal oxidant | Molecular iodine, TBAI, or [BPy]I. frontiersin.org |

| Alcohol Oxidation | Oxidant | Chromium tetra-tert-butoxide. researchgate.net |

| Singlet Oxygen Ene Reaction | Not directly involved, but illustrates peroxide formation | Photosensitizer and light. mdpi.com |

Photoredox Catalysis and Regeneration Cycles with Pyridine Ligands

Photoredox catalysis has emerged as a powerful strategy in organic synthesis, enabling a wide range of transformations by converting light energy into chemical potential. acs.org Nickel-bipyridine (bpy) complexes, in particular, have gained prominence in this field due to their broad synthetic utility and interesting photophysical properties. acs.org These reactions can be initiated either through photosensitization, often by an iridium complex, or by direct excitation of the nickel-bipyridine complex which also absorbs light in the UV-vis region. acs.org

A common catalytic cycle in photoredox reactions involving nickel-bipyridine complexes for cross-coupling reactions can be described as follows: An excited iridium photosensitizer, *Ir(III), can be reductively quenched by a suitable donor to form a potent reductant, Ir(II). This Ir(II) species can then reduce a Ni(II)-bpy complex to a Ni(I)-bpy species. Alternatively, the excited photosensitizer can be oxidatively quenched. In a different pathway, a Ni(II) complex can capture an alkyl radical generated by the *Ir(III) complex, forming a pentacoordinate Ni(III) species. This Ni(III) intermediate then undergoes reductive elimination to form the cross-coupled product and a Ni(I)-bpy halide. The catalytic cycle is closed by the reduction of the Ni(I)-bpy halide back to a Ni(0)-bpy complex by the Ir(II) species, regenerating the active nickel catalyst and the ground state Ir(III) photosensitizer. acs.org

Pyridine and its derivatives, such as 4-dimethylaminopyridine (DMAP), can serve as ligands in these catalytic systems. For example, phenoxyimine (FI) iron complexes bearing pyridine or DMAP ligands have been synthesized and studied as intermediates in iron-catalyzed cross-coupling reactions. acs.org These studies provide insight into the role of the ligands in stabilizing reactive intermediates and influencing the course of the reaction. The competency of these complexes for C-C bond formation has been demonstrated, highlighting the importance of the ligand sphere in the catalytic cycle. acs.org

| Catalytic System | Ligand Type | Role of Ligand/Pyridine Derivative |

| Iridium/Nickel Dual Catalysis | Bipyridine (bpy) | Stabilizes various oxidation states of nickel (Ni(0), Ni(I), Ni(II), Ni(III)) and participates in the photoredox cycle. acs.org |

| Phenoxyimine Iron Catalysis | Pyridine, 4-Dimethylaminopyridine (DMAP) | Act as ancillary ligands, influencing the properties and reactivity of the iron center in cross-coupling reactions. acs.org |

Computational and Theoretical Studies on Tert Butyl Pyridine 2 Carboxylate

Quantum Chemical Calculations: Density Functional Theory (DFT), Ab Initio, and Semi-Empirical Methods

Quantum chemical calculations are fundamental to predicting the molecular structure and properties of organic compounds. The primary methods employed for molecules like tert-butyl pyridine-2-carboxylate include Density Functional Theory (DFT), ab initio methods, and to a lesser extent, semi-empirical methods.

Density Functional Theory (DFT) has become the most common and effective method for studying pyridine (B92270) derivatives due to its balance of accuracy and computational cost. tandfonline.commostwiedzy.pl The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is frequently used in conjunction with Pople-style basis sets such as 6-311+G(d,p) or 6-311++G(d,p). tandfonline.comdergipark.org.trresearchgate.net This level of theory has proven reliable for optimizing molecular geometries, calculating vibrational frequencies, and analyzing the electronic properties of related molecules like pyridine-2,6-dicarbonyl dichloride and various picolinic acid derivatives. dergipark.org.trresearchgate.net For instance, in a study on tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate, a molecule containing both a pyridine ring and a tert-butyl carboxylate group, the molecular structure was optimized using DFT at the B3LYP/6-311+G(2d,p) level, showing excellent consistency with experimental X-ray diffraction data. tandfonline.com

Ab initio methods , such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are based on first principles without empirical parameterization. While often more computationally demanding than DFT, they are used for benchmarking and for calculations where DFT may be less reliable. researchgate.net Studies on picolinic acid and its derivatives have utilized HF and MP2 methods to investigate structural parameters and electronic properties, providing a solid theoretical foundation. mostwiedzy.pldergipark.org.tr

Semi-empirical methods (e.g., AM1, PM3) are faster but less accurate, making them suitable for very large molecules or for preliminary conformational searches. researchgate.net However, for the detailed analysis required for a molecule like this compound, DFT and ab initio methods are the preferred choice.

Electronic Structure Analysis: HOMO-LUMO Energetics and Molecular Orbitals

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability, reactivity, and electronic transitions. researchgate.netnih.gov

For this compound, the HOMO is expected to be a π-orbital primarily localized on the electron-rich pyridine ring. The LUMO is anticipated to be a π*-antibonding orbital distributed over the pyridine ring and the carbonyl group of the ester function. The tert-butyl group, being an electron-donating alkyl group, would have a minor electronic influence, slightly raising the HOMO energy compared to an unsubstituted ester.

Computational studies on related picoline-containing compounds and picolinic acid derivatives provide insight into these energies. dergipark.org.trnih.gov The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity; a smaller gap suggests higher reactivity.

Table 1: Calculated Electronic Properties of Picolinic Acid and Related Derivatives (B3LYP/6-311++G(d,p))

| Compound | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (ΔE) (eV) |

| Picolinic Acid | -7.025 | -1.535 | 5.490 |

| Picolinamide | -6.825 | -1.135 | 5.690 |

| Picolinic Acid Hydrazide | -6.536 | -0.985 | 5.551 |

This interactive table is based on data for related compounds to illustrate typical values. Data sourced from theoretical studies on picolinic acid derivatives. dergipark.org.tr

The charge transfer within the molecule, which influences its reactivity and spectroscopic properties, can be understood by analyzing the distribution of these frontier orbitals. nih.gov

Vibrational Spectroscopy Simulation and Interpretation

Theoretical vibrational analysis is a powerful tool for assigning and interpreting experimental infrared (IR) and Raman spectra. DFT calculations are widely used to compute the harmonic vibrational frequencies of molecules. researchgate.netresearchgate.net Although a scaling factor is often applied to the calculated frequencies to correct for anharmonicity and methodological approximations, the results show good agreement with experimental data. researchgate.net

For this compound, the simulated spectrum would be characterized by several key vibrational modes:

Pyridine Ring Vibrations: C-H stretching modes above 3000 cm⁻¹, and characteristic C=C and C=N ring stretching vibrations typically in the 1400-1600 cm⁻¹ region. researchgate.netcdnsciencepub.com

Carbonyl Group Vibration: A strong C=O stretching band for the ester group is expected around 1720-1740 cm⁻¹. This is one of the most prominent peaks in the IR spectrum.

Tert-butyl Group Vibrations: C-H stretching and bending modes of the methyl groups within the tert-butyl substituent.

Ester Group Vibrations: C-O stretching vibrations are expected in the 1100-1300 cm⁻¹ range.

The accuracy of such predictions is demonstrated in studies of similar molecules. For example, a vibrational analysis of pyridine-2,6-dicarboxylic acid showed excellent correlation between DFT-calculated frequencies and experimental FTIR/FT-Raman spectra. researchgate.net

Table 2: Comparison of Selected Experimental and Calculated Vibrational Frequencies (cm⁻¹) for Pyridine-2,6-dicarbonyl dichloride

| Assignment | Experimental FT-IR | Calculated (B3LYP) |

| C=O stretch | 1782 | 1774 |

| Ring stretch | 1578 | 1569 |

| Ring stretch | 1443 | 1435 |

| C-H in-plane bend | 1150 | 1144 |

This interactive table is based on data for a related compound to illustrate the accuracy of DFT in simulating vibrational spectra. researchgate.net

Reactivity Indices and Electrostatic Potential Mapping

The reactivity of this compound can be predicted using computational tools like Molecular Electrostatic Potential (MEP) mapping and reactivity indices derived from DFT.

The Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the molecule's surface, providing a visual guide to its reactive sites. researchgate.netreadthedocs.io For this compound, the MEP map is expected to show:

Negative Potential (Red/Yellow): Regions of high electron density, indicating sites susceptible to electrophilic attack. These would be concentrated around the pyridine nitrogen atom and the carbonyl oxygen atom. researchgate.netnih.gov

Positive Potential (Blue): Regions of low electron density (electron-poor), primarily located around the hydrogen atoms of the pyridine ring. These sites are favorable for nucleophilic attack.

Neutral Potential (Green): Regions with near-zero potential, such as the alkyl portions of the tert-butyl group.

Reactivity indices , such as chemical potential (μ), hardness (η), and electrophilicity (ω), can be calculated from the HOMO and LUMO energies. These indices quantify the molecule's resistance to changes in its electron distribution and its tendency to accept electrons, providing a more quantitative measure of reactivity. researchgate.net Studies on substituted picolinic acids have used these descriptors to analyze their chemical behavior. researchgate.net

Conformer Analysis and Intramolecular Hydrogen Bonding Interactions

The three-dimensional structure and conformational preferences of this compound are dictated by rotation around its single bonds, primarily the C2-C(carbonyl) bond and the C-O ester bond. The bulky tert-butyl group introduces significant steric hindrance, which plays a crucial role in determining the most stable conformer.

Computational studies on simple picolinate (B1231196) esters, like methyl picolinate, have shown the existence of two main planar conformers: an s-trans and an s-cis form, referring to the orientation of the carbonyl oxygen relative to the pyridine nitrogen. chemicalbook.com The s-trans conformer, where the carbonyl oxygen points away from the nitrogen, is generally found to be more stable due to reduced steric and electrostatic repulsion. Given the large size of the tert-butyl group, it is highly probable that this compound also preferentially adopts an s-trans conformation to minimize steric clashes between the ester group and the pyridine ring. Low-temperature NMR and computational methods have been effectively used to analyze the conformational preferences of other molecules with bulky tert-butyl groups. nih.gov

Intramolecular hydrogen bonding is not a feature of this compound itself, as it lacks a hydrogen atom on the ester group that could act as a donor to the pyridine nitrogen. However, this type of interaction is a defining characteristic of the parent picolinic acid, where the carboxylic proton forms a strong hydrogen bond with the pyridine nitrogen, significantly influencing its structure and properties. dergipark.org.tr

Advanced Analytical Methodologies for the Study of Tert Butyl Pyridine 2 Carboxylate Transformations

Real-Time Spectroscopic Monitoring of Reaction Kinetics and Mechanisms

Real-time monitoring of chemical reactions is crucial for understanding process dynamics and optimizing conditions. mdpi.com Spectroscopic techniques are particularly well-suited for this purpose as they can provide continuous data on the concentration of various species without disturbing the reaction mixture. mdpi.com Techniques such as UV/Visible, Fourier-transform infrared (FTIR), and Nuclear Magnetic Resonance (NMR) spectroscopy can be applied to track the transformations of tert-butyl pyridine-2-carboxylate. mdpi.comresearchgate.net

Detailed mechanistic studies, often aided by computational density functional theory (DFT), can identify key intermediates and transition states in reactions involving pyridine (B92270) derivatives. rsc.org For instance, in palladium-catalyzed reactions, important mechanistic events can include C-H bond activation, cleavage of peroxide bonds, and reductive elimination that leads to C-C bond formation. rsc.org Real-time spectroscopic monitoring allows for the observation of species involved in these steps. For example, 1H NMR spectroscopy has been used to monitor the reaction between organometallic iron-pyridine complexes and electrophiles, revealing the conversion of one iron species to another as the reaction progresses and providing insight into the rate-limiting steps. acs.orgacs.org

By tracking the change in the spectroscopic signal corresponding to reactants and products over time, kinetic data can be obtained. This data is essential for determining reaction rates, orders, and activation energies, providing a comprehensive understanding of the reaction mechanism.

Table 1: Illustrative Data for Real-Time Spectroscopic Monitoring of a Hypothetical Transformation

| Time (minutes) | Reactant Peak Area (Arbitrary Units) | Product Peak Area (Arbitrary Units) |

|---|---|---|

| 0 | 1.00 | 0.00 |

| 5 | 0.85 | 0.15 |

| 10 | 0.72 | 0.28 |

| 20 | 0.52 | 0.48 |

| 30 | 0.37 | 0.63 |

Chromatographic Derivatization for Enhanced Analytical Resolution

High-performance liquid chromatography (HPLC) is a cornerstone technique for the separation and quantification of compounds in complex mixtures. xjtu.edu.cn However, certain analytes, including carboxylic acids that may be formed from the hydrolysis of esters like this compound, can exhibit poor detection sensitivity due to the lack of a suitable chromophore or fluorophore. xjtu.edu.cnresearchgate.net Chemical derivatization is a process that chemically modifies an analyte to enhance its detectability. researchgate.net This strategy is widely employed to improve the analytical performance of HPLC methods. xjtu.edu.cndntb.gov.ua

The primary target for derivatization in the context of this compound transformations would be the carboxyl group of its hydrolysis product, pyridine-2-carboxylic acid. Derivatization introduces a tag that is highly responsive to UV-visible or fluorescence detectors. researchgate.net This process can significantly increase detection sensitivity, with reports of improvements ranging from 9 to 158-fold, allowing for detection limits in the low femtomole range. nih.gov

A variety of reagents are available for derivatizing carboxylic acids. For example, 2-picolylamine (PA) can be used in a simple and rapid derivatization procedure, yielding derivatives that are highly responsive in positive-ion electrospray ionization mass spectrometry (ESI-MS). nih.gov Other reagents, such as those with benzoxadiazole skeletons like 4-(N,N-Dimethylaminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole, create derivatives with excellent fluorescence characteristics, enabling high-sensitivity analysis. tcichemicals.com The choice of derivatization reagent depends on the analyte, the matrix, and the available detection system. greyhoundchrom.comnih.gov

Table 2: Selected Derivatization Reagents for Enhanced HPLC Analysis of Carboxylic Acids

| Derivatization Reagent | Abbreviation | Detection Method | Key Advantage |

|---|---|---|---|

| 2-Picolylamine nih.gov | PA | ESI-MS/MS | Increases positive-ion mode response significantly. nih.gov |

| 1-Dimethylaminonaphthalene-5-sulfonyl chloride researchgate.net | Dansyl-Cl (DNS-Cl) | Fluorescence | Well-established reagent for amines and phenols, also applicable to acids. researchgate.netnih.gov |

| 9-Fluorenylmethyl chloroformate researchgate.net | Fmoc-Cl | Fluorescence | Forms highly fluorescent derivatives. researchgate.net |

| 4-(N,N-Dimethylaminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole | DDBD-F | Fluorescence | Creates derivatives with long-wavelength fluorescence and high sensitivity. |

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Pyridine-2-carboxylic acid |

| 2-Picolylamine |

| 1-Dimethylaminonaphthalene-5-sulfonyl chloride |

| 9-Fluorenylmethyl chloroformate |

| 4-(N,N-Dimethylaminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole |

| 2-Hydrazinopyridine |

| Palladium |

| Di-tert-butyl peroxide |

Catalytic Roles of Pyridine 2 Carboxylate Ligands and Analogues

Pyridine-2-carboxylic Acid as a Ligand in Transition Metal Catalysis

Pyridine-2-carboxylic acid, also known as picolinic acid, is a highly effective and versatile ligand in the realm of transition metal catalysis. Its structure, featuring both a pyridine (B92270) nitrogen and a carboxylate oxygen, allows it to act as a bidentate chelating agent, forming stable five-membered rings with metal ions. hkbu.edu.hk This chelation enhances the stability and activity of the resulting metal complexes.

Research has demonstrated the crucial role of pyridine-2-carboxylic acid in various catalytic oxidation reactions. In manganese-based catalysis, for instance, it has been discovered that many complex pyridyl-containing ligands decompose in situ in the presence of a manganese source, hydrogen peroxide (H₂O₂), and a base to form pyridine-2-carboxylic acid. rsc.orgresearchgate.net This species, in conjunction with the manganese ion, is often the true catalytic entity responsible for the oxidation of substrates like alkenes and alcohols. rsc.orgresearchgate.netrsc.org Studies have shown that the catalytic activity and selectivity of systems using these complex ligands are identical to those using manganese and pyridine-2-carboxylic acid directly. rsc.orgrug.nl Moreover, using pyridine-2-carboxylic acid directly can be more efficient, requiring fewer equivalents of the oxidant H₂O₂ compared to the systems where it is formed in situ. rsc.orgrug.nl

The catalytic system of Mn(II) and pyridine-2-carboxylic acid has been effectively used for the epoxidation and cis-dihydroxylation of alkenes, as well as the oxidation of alcohols and C-H bonds. rsc.orgacs.org For example, a robust method for the epoxidation of various alkenes with H₂O₂ utilizes a catalyst composed of a Mn(II) salt and pyridine-2-carboxylic acid. acs.org Similarly, copper(II) complexes incorporating pyridine-carboxylate ligands have shown catalytic activity in the oxidation of cycloalkanes. researchgate.net Beyond its role in metal-catalyzed oxidation, pyridine-2-carboxylic acid has also been explored as an efficient organocatalyst on its own for certain multi-component reactions, showcasing its broad utility. rsc.orgrsc.org

Chiral Pyridine-Based Ligands in Asymmetric Synthesis

The development of chiral ligands is paramount in asymmetric catalysis, where the goal is to produce a specific enantiomer of a chiral molecule. Chiral pyridine-containing ligands have emerged as a privileged class, finding wide application in a vast number of enantioselective transformations. rsc.orgacs.orgdiva-portal.org These ligands influence the steric and electronic environment of a metal catalyst, which in turn controls the reactivity and stereoselectivity of the reaction. rsc.org

Chiral pyridine ligands can be broadly categorized based on their structure, including monopyridines, bipyridines, and ligands containing an oxazoline (B21484) moiety fused with a pyridine ring (PyOx ligands). hkbu.edu.hk

Pyridine-Oxazoline (PyOx) Ligands: This class of hybrid ligands has seen a renaissance in recent years, proving to be highly effective for a variety of challenging asymmetric reactions. rsc.orgrsc.org Their unique properties have been successfully applied in palladium-catalyzed aminoacetoxylation of alkenes and other transformations. acs.orgiucr.orgresearchgate.net The modular nature of their synthesis allows for fine-tuning of the ligand structure to optimize enantioselectivity. iucr.org

Chiral 2,2'-Bipyridine (B1663995) Ligands: These ligands, which possess a C₂-axis of symmetry or are C₁-symmetric, are exceptional for their stability and strong chelation to metal centers. rsc.org They have been successfully employed in copper-catalyzed asymmetric allylic oxidations and cyclopropanations, as well as nickel-catalyzed reductive additions. acs.orgnih.govdurham.ac.uk The ability to introduce chiral groups and other substituents onto the bipyridine framework allows for the creation of tailored catalysts for specific reactions. rsc.orgrsc.org

The rational design of these ligands is crucial. A significant challenge is balancing the need for steric bulk near the metal center to induce high stereoselectivity without hindering the catalyst's reactivity and scope. acs.org Innovative designs, such as creating a well-defined three-dimensional pocket around the metal, have led to catalysts with both high activity and excellent enantioselectivity. acs.org

Table 1: Examples of Chiral Pyridine-Based Ligands in Asymmetric Catalysis

| Ligand Type | Example Ligand Class | Metal | Reaction Type | Key Finding | Reference |

|---|---|---|---|---|---|

| Pyridine-Oxazoline | (S)-t-BuPyOx | Palladium (Pd) | Aminoacetoxylation of Alkenes | New binaphthyl-enhanced PyOx ligands afford biaryl-bridged N-heterocycles in good yields and excellent enantioselectivities (up to 99:1 er). | acs.org |

| Pyridine-Oxazoline | Pyridine-oxazolines | Ytterbium (Yb) | Asymmetric Heine Reaction | A novel library of pyridine-oxazolines was obtained in good yields and enantioselectivities. | researchgate.net |

| Bipyridine | SBpy Ligands | Nickel (Ni) | Reductive Arylation of Aldehydes | Newly designed chiral 2,2'-bipyridine ligands enabled the first highly enantioselective Ni-catalyzed addition of aryl halides to aldehydes. | nih.gov |

| Bipyridine | PINDY/MINDY | Copper (Cu) | Allylic Oxidation & Cyclopropanation | Cu(I) complexes showed promising enantioselectivity (up to 75% ee) and fast reaction rates in allylic oxidations. | durham.ac.uk |

| Pyridine bis(oxazoline) | i-Pr-Pybox | Nickel (Ni) | Negishi Cross-Coupling | Ni/pybox complexes are highly effective for enantioselective cross-couplings of secondary alkyl halides. | nih.gov |

Steric and Electronic Effects of Tert-butyl Substituents on Catalytic Activity

The performance of a catalyst can be significantly modulated by the introduction of substituents onto the ligand framework. The tert-butyl group is a particularly interesting substituent due to its distinct steric and electronic properties.

Electronic Effects: The tert-butyl group is an electron-donating group. This donation occurs primarily through an inductive effect and hyperconjugation, which involves the delocalization of sigma (σ) electrons from the C-H bonds of the tert-butyl group into the π-system of the pyridine ring. researchgate.netdoubtnut.comembibe.com This increased electron density on the pyridine ligand can, in turn, increase the electron density on the coordinated metal center. For palladium(II) complexes, an increase in the basicity of the pyridine ligand has been correlated with higher yields in certain catalytic reactions, such as the conversion of nitrobenzene (B124822) to ethyl N-phenylcarbamate. nih.govacs.org By making the metal center more electron-rich, the tert-butyl group can influence the elementary steps of a catalytic cycle, such as oxidative addition and reductive elimination. For instance, studies on different aromatic systems have shown that tert-butyl groups can raise the energy of the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

Steric Effects: The most prominent feature of the tert-butyl group is its large steric bulk. wikipedia.orgacs.org This steric hindrance can have profound effects on catalytic activity and selectivity. numberanalytics.com When positioned near the metal's active site, a bulky group can create a crowded environment that influences which substrates can bind and how they approach the metal center. ncert.nic.in This can be beneficial for selectivity, as it may favor the reaction of less bulky substrates or direct the reaction to a specific site on a molecule. numberanalytics.com However, excessive steric hindrance can also be detrimental, potentially blocking substrate access to the active site altogether and thereby reducing or inhibiting catalytic activity. nih.govacs.org The placement of the substituent is therefore critical; substitution at the 3- or 4-position of the pyridine ring often provides a good correlation between electronic effects (basicity) and catalytic activity, whereas substitution at the 2- or 6-position can introduce overriding steric effects. nih.govacs.org Recent work has even harnessed the typically inert tert-butyl group itself as a site for functionalization using highly electrophilic manganese catalysts, highlighting the interplay of steric and electronic effects in overcoming high C-H bond dissociation energies. nih.govchemrxiv.org

Table 2: Influence of Tert-butyl Substituents on Catalyst Properties

| Property | Effect of Tert-butyl Group | Mechanism | Potential Catalytic Consequence | Reference |

|---|---|---|---|---|

| Electronic | Increases electron density on the pyridine ring and metal center. | Inductive effect and hyperconjugation. | Can increase catalytic activity by enhancing the reactivity of the metal center. May alter redox potentials. | researchgate.netnih.govacs.orgnih.gov |

| Steric | Increases steric bulk around the metal center. | Large spatial size of the group. | Can enhance selectivity by controlling substrate approach. May decrease activity by blocking the active site. | acs.orgwikipedia.orgnumberanalytics.com |

| Solubility | Often increases solubility in organic solvents. | Disrupts crystal packing and intermolecular forces. | Improves performance of catalysts in homogeneous systems. | nih.gov |

Q & A

Q. What comparative analyses distinguish this compound analogs in enzyme inhibition?

- Methodological Answer: Compare IC₅₀ values against structurally similar compounds (e.g., dichloropyridinyl carbamates). QSAR models correlate substituent electronic parameters (σ, π) with activity .

Data Analysis and Optimization

Q. How to design a high-throughput screening protocol for this compound derivatives?

- Methodological Answer: Use automated liquid handlers for parallel synthesis. LC-MS/MS monitors reaction progress. Machine learning algorithms (e.g., Random Forest) predict optimal conditions from historical data .

Q. What computational tools aid in predicting the stability of this compound derivatives?

- Methodological Answer: Molecular dynamics (MD) simulations assess conformational stability. DFT calculations (e.g., B3LYP/6-31G*) evaluate hydrolysis activation energies .

Table: Key Reaction Conditions for Functionalization

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.